![molecular formula C20H34BO6.K B1149107 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt CAS No. 101696-41-7](/img/new.no-structure.jpg)
9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt is a complex organic compound that features a boron atom integrated into a bicyclic structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt typically involves multiple steps, starting with the protection of glucose. The key steps include:
Protection of Glucose: The glucose molecule is protected by forming 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Formation of Boratabicyclo Structure: The protected glucose derivative is then reacted with boron-containing reagents to form the boratabicyclo structure.
Potassium Salt Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained.
化学反応の分析
Types of Reactions
9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
In biological and medical research, the compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, which can alter their function and activity. This property is particularly useful in therapeutic applications, where the compound can selectively target and modify specific cellular pathways.
類似化合物との比較
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A precursor in the synthesis of the target compound.
Diacetone-D-glucose: Another protected glucose derivative used in similar synthetic applications.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A similar compound with different protective groups and structural features.
Uniqueness
The uniqueness of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt lies in its boron-containing bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.
特性
CAS番号 |
101696-41-7 |
|---|---|
分子式 |
C20H34BO6.K |
分子量 |
420.39 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


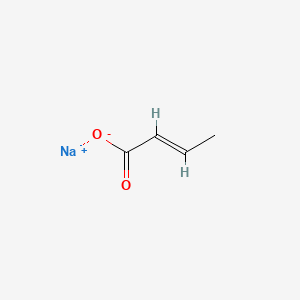
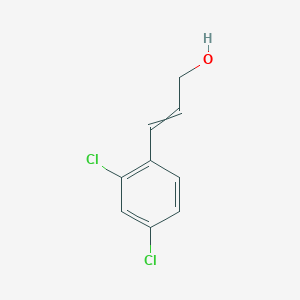
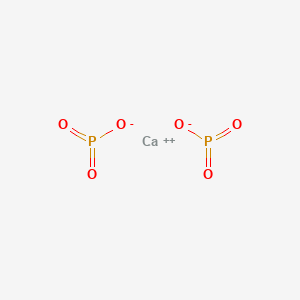
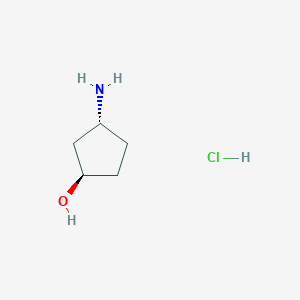
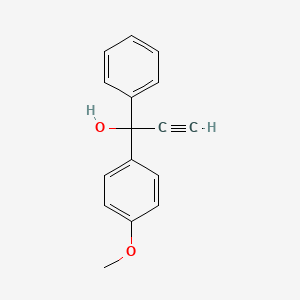
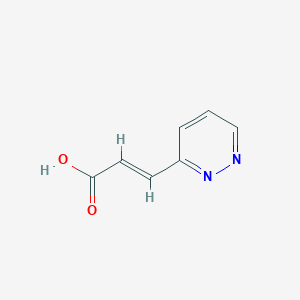
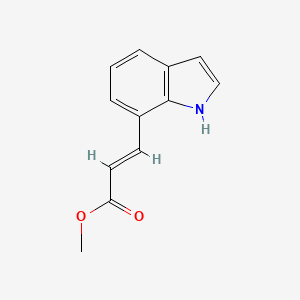
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
